molecular formula C10H25N3 B047261 Bis-(dimethylaminopropyl)amine CAS No. 6711-48-4

Bis-(dimethylaminopropyl)amine

Cat. No. B047261
CAS RN: 6711-48-4
M. Wt: 187.33 g/mol
InChI Key: BXYVQNNEFZOBOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bis-(dimethylaminopropyl)amine and related compounds has been reported through various chemical routes. Notably, its synthesis involves efficient and one-pot cyclophosphorylation of vicinal cis-diol moieties of polyol-organics, demonstrating its utility in creating high-value target compounds such as cyclic phosphates (Yadav & Krishnamurthy, 2019). Additionally, the synthesis and structural analysis of related compounds have shown significant advancements in the field, showcasing a variety of synthetic approaches and outcomes (Diemer et al., 1992).

Molecular Structure Analysis

Studies on bis-(dimethylaminopropyl)amine and its derivatives have contributed to understanding their molecular structures through various analytical techniques. For example, unsymmetrical porphyrazines bearing bis-(dimethylamino) functionalities have been synthesized, with their structures elucidated via X-ray analysis, revealing interesting aspects of their molecular geometry and electron distribution (Montalban et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving bis-(dimethylaminopropyl)amine demonstrate its reactivity and potential applications in various domains, including catalysis and material science. For instance, the compound has been used in catalytic decarbonylative C-H arylation of benzoxazole, illustrating its versatility in facilitating complex chemical transformations (Kruckenberg et al., 2013).

Scientific Research Applications

  • Surfactant Preparation

    • Field : Chemistry, specifically surfactant synthesis .
    • Application : Dimethylaminopropylamine (DMAPA), which is structurally similar to Bis-(dimethylaminopropyl)amine, is used in the preparation of some surfactants, such as cocamidopropyl betaine . These surfactants are ingredients in many personal care products including soaps, shampoos, and cosmetics .
    • Method : DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .
    • Results : The resulting surfactants do not sting the eyes and make a fine-bubble foam, making them appropriate for use in shampoos .
  • Carbon Capture and Utilisation

    • Field : Environmental Science and Engineering .
    • Application : Amine and polyamine-based materials, which would include Bis-(dimethylaminopropyl)amine, are being developed to enable the capture of CO2 from dilute sources and conversion into higher-value products .
    • Method : These materials are used as solid CO2 sorbents and as catalyst modifiers for CO2 electrochemical reduction .
    • Results : While the specific results and quantitative data are not provided, the research is ongoing and aims to reduce the global atmospheric CO2 concentration .
  • Materials Processing

    • Field : Materials Science and Engineering .
    • Application : Bis-(dimethylaminopropyl)amine (DPTA) is used in the processing of various materials .
    • Method : The specific methods of application can vary widely depending on the type of material being processed .
    • Results : The use of DPTA in materials processing can enhance the properties of the final product .
  • Metal Anticorrosion

    • Field : Metallurgy .
    • Application : DPTA is used in the prevention of metal corrosion .
    • Method : It is typically applied as a coating or treatment to the metal surface .
    • Results : This can significantly improve the lifespan and durability of the metal .
  • Gas Adsorption and Separation

    • Field : Chemical Engineering .
    • Application : DPTA is used in the adsorption and separation of gases .
    • Method : It is typically used in the form of a sorbent material .
    • Results : This can enhance the efficiency of gas separation processes .
  • Oil Exploitation

    • Field : Petroleum Engineering .
    • Application : DPTA is used in the extraction of oil .
    • Method : It is typically used as a component of drilling fluids .
    • Results : This can improve the efficiency and effectiveness of oil extraction .
  • Bioactive Substance Synthesis

    • Field : Biochemistry .
    • Application : DPTA is used in the synthesis of bioactive substances .
    • Method : The specific methods of application can vary widely depending on the type of bioactive substance being synthesized .
    • Results : The use of DPTA in bioactive substance synthesis can enhance the properties of the final product .
  • Analysis and Testing

    • Field : Analytical Chemistry .
    • Application : DPTA is used in various analysis and testing procedures .
    • Method : It is typically used as a reagent or a component of a testing kit .
    • Results : This can improve the accuracy and reliability of the analysis or test .
  • Foaming Auxiliary Catalyst and Gel Enhancement

    • Field : Chemical Engineering .
    • Application : DPTA is used as a foaming auxiliary catalyst and for gel enhancement of amine catalysts .
    • Method : It is typically used in the production of polyurethane rigid foam, polyurethane foam insulation, spray foam, laminate, and sheet for refrigerator .
    • Results : This can enhance the properties of the final product .

Safety And Hazards

Bis-(dimethylaminopropyl)amine is considered hazardous. It is flammable and can cause acute oral and dermal toxicity. It can cause skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is a known skin irritant and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .

properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N',N'-dimethylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYVQNNEFZOBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044974
Record name N'-[3-(Dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
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Molecular Weight

187.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1,3-Propanediamine, N3-[3-(dimethylamino)propyl]-N1,N1-dimethyl-
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Product Name

Bis-(dimethylaminopropyl)amine

CAS RN

6711-48-4
Record name 3,3′-Iminobis(N,N-dimethylpropylamine)
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Record name Tetramethyldipropylenetriamine
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Record name Bis-(dimethylaminopropyl)amine
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Record name 1,3-Propanediamine, N3-[3-(dimethylamino)propyl]-N1,N1-dimethyl-
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Record name N'-[3-(Dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
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Record name N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
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Record name N'-(3-(DIMETHYLAMINO)PROPYL)-N,N-DIMETHYL-1,3-PROPANEDIAMINE
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Synthesis routes and methods

Procedure details

GB-A 1,157,637, GB-A 1,157,638 and GB-A 1,157,639 disclose the reaction of 2-methylglutarodinitrile with diethylamine in the presence of hydrogen and palladium on barium sulfate or preferably palladium on carbon to form 5-diethylamino-2-methylvaleronitrile. Despite the long reaction time and a diethylamine excess of 200 mol % no tetraethyl derivative was found, although the diethylamino group reacts not only with the nitrile groups in position 5 but also with that in position 1 (ratio 4 to 1). DE-A 3,935,641 describes the synthesis of a secondary amine over a palladium catalyst. The reaction of dimethylaminopropionitrile takes place in this case with itself under hydrogenating conditions to form bis(3-dimethylaminopropyl)amine. The formation of a tertiary amine is achieved only when a spinel is used as support material which is considerably expensive to produce, and the yield is not more than 58%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MA Uddin, PJS Rana, Z Ni, X Dai, Z Yu, Z Shi… - Advanced …, 2022 - Wiley Online Library
Perovskite solar cells (PSCs) are promising to reduce the cost of photovoltaic system due to their low‐cost raw materials and high‐throughput solution process; however, fabrication of …
Number of citations: 11 onlinelibrary.wiley.com
B Parasar, GW Jing, D Yuan, W Kun, P Wang… - arXiv preprint arXiv …, 2013 - arxiv.org
A discarded motherboard based eco-friendly copper catalyst has been programmed to replace the industrially used tin based catalyst DBTDL. The catalyst has been characterized by …
Number of citations: 4 arxiv.org
EB Moroshkina, NV Zagoruiko, EN Glibin - Molecular Biology, 2001 - Springer
Complexes of DNA with actinocin derivatives containing benzocrown groups at positions 1 and/or 9 of the chromophore were studied by spectrophotometric titration and circular …
Number of citations: 9 link.springer.com
MA Saad, R Pawle, S Selfridge, L Contreras… - International Journal of …, 2023 - mdpi.com
Photoacoustic imaging using external contrast agents is emerging as a powerful modality for real-time molecular imaging of deep-seated tumors. There are several chromophores, such …
Number of citations: 1 www.mdpi.com
G Avar, J Thompson-Colón - 1988 - sae.org
One of the most important features for the appearance of the interior of a car is its instrument panel. The combined use of a thermoformed or cast polyvinylchloride (PVC) containing …
Number of citations: 4 www.sae.org
ОФ ГИНЗБУРГ, ЕН ГЛИБИН, ЗИ КОРШУНОВА… - 1992 - elibrary.ru
Актиноцил-бис-(Г-диметиламиНо-пропил)-амин формулыИзобретение относится к новому соединению-аналогу природного антибиотика актиномицина D, К настоя1цему …
Number of citations: 0 elibrary.ru

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